N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide

Antitubercular MIC Mycobacterium tuberculosis

N-(2,4-Difluorophenyl)-2-(thiophen-2-yl)acetamide is a small-molecule organic compound (MF: C12H9F2NOS; MW: 253.27) serving as a specific, active analog within a reported series of 21 N-(aryl)-2-thiophen-2-ylacetamides. Its primary reported bioactivity is in vitro antimycobacterial activity against Mycobacterium tuberculosis, with a defined minimum inhibitory concentration (MIC) range of 25–100 µg/mL across multiple active analogs including compounds 2, 3, 7, 8, 11, 12, 15, 16, and 20.

Molecular Formula C12H9F2NOS
Molecular Weight 253.27
CAS No. 349432-67-3
Cat. No. B2495942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide
CAS349432-67-3
Molecular FormulaC12H9F2NOS
Molecular Weight253.27
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H9F2NOS/c13-8-3-4-11(10(14)6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
InChIKeyGBMCLDWAENYKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2,4-Difluorophenyl)-2-(thiophen-2-yl)acetamide (CAS 349432-67-3): A Defined Antitubercular Lead in the N-(Aryl)-2-Thiophen-2-Ylacetamide Series


N-(2,4-Difluorophenyl)-2-(thiophen-2-yl)acetamide is a small-molecule organic compound (MF: C12H9F2NOS; MW: 253.27) serving as a specific, active analog within a reported series of 21 N-(aryl)-2-thiophen-2-ylacetamides. Its primary reported bioactivity is in vitro antimycobacterial activity against Mycobacterium tuberculosis, with a defined minimum inhibitory concentration (MIC) range of 25–100 µg/mL across multiple active analogs including compounds 2, 3, 7, 8, 11, 12, 15, 16, and 20 [1]. Commercially, it is available at >95% purity from specialist chemical suppliers, positioning it as an accessible research lead for antitubercular drug discovery programs .

N-(2,4-Difluorophenyl)-2-(thiophen-2-yl)acetamide: Why Aryl Substitution Pattern Dictates Antitubercular Potency and Prevents Generic Swapping


Within the N-(aryl)-2-thiophen-2-ylacetamide class, antimycobacterial activity is not a uniform class property but is highly contingent on the specific aryl substitution pattern. The parent study demonstrates that structurally similar analogs bearing different substituents on the phenyl ring (e.g., 4-methoxy, 4-bromo, 3,4-methylenedioxy) can be completely inactive against M. tuberculosis, exhibiting an MIC of 'Resistant' (>100 µg/mL) [1]. Therefore, substituting N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide with a generic N-(aryl)-2-thiophen-2-ylacetamide scaffold without the 2,4-difluoro substitution pattern could result in a complete loss of antimycobacterial activity, undermining lead optimization and SAR studies.

Quantitative Evidence for N-(2,4-Difluorophenyl)-2-(thiophen-2-yl)acetamide in Antitubercular Research


Differentiated In Vitro Antimycobacterial Activity Against Mycobacterium tuberculosis

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide belongs to a group of active N-(aryl)-2-thiophen-2-ylacetamide analogs that demonstrate a specific antimycobacterial effect. The primary research article reports that active congeners, characterized by specific aryl substitutions, exhibit MIC values against M. tuberculosis in the range of 25–100 µg/mL. This is in stark contrast to several other analogs within the same series (e.g., compounds 4, 9, 13, 18) which are documented as 'Resistant' (MIC >100 µg/mL) [1]. This data establishes the 2,4-difluorophenyl substitution as a permissive feature for activity, rather than a default property of the scaffold. When compared to the front-line antitubercular drug isoniazid (INH), which typically exhibits an MIC of 0.02–0.2 µg/mL against susceptible strains, the compound shows a quantifiable potency gap, positioning it as an early-stage lead for optimization rather than a clinical candidate [2].

Antitubercular MIC Mycobacterium tuberculosis Drug Discovery

In Vitro Cytotoxicity Profile in Mammalian Macrophages

The compound's selectivity for bacterial cells is a critical differentiation factor. In the sole primary screening publication, active analogs within the series were evaluated for cytotoxicity against the J774 murine macrophage cell line. The data for the series shows that at the highest tested concentration of 100 µg/mL, cell viability remained at 100% for the most active compounds, which includes the N-(2,4-difluorophenyl) analog group [1]. This is a crucial differentiator from other early-stage antitubercular leads that may show potent MIC but within a cytotoxic range, thus lacking a viable therapeutic window.

Cytotoxicity Macrophage Therapeutic Index Safety

In Vivo Anti-inflammatory and Immunomodulatory Potential in a Tuberculosis Model

Data from a conference proceeding on this compound class reveal a dual mechanism of direct antimycobacterial activity and host-directed immunomodulation. In a BCG-induced pleurisy model in C57BL/6 mice, treatment with an N-(aryl)-2-thiophen-2-ylacetamide (50 mg/kg) led to a quantifiable decrease in total leukocyte and neutrophil influx into the pleural cavity, alongside a reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an increase in IFN-γ expression by CD3+ lymphocytes [1]. This evidence positions the compound class as a potential host-directed therapy adjunct, a strategy that is conceptually distinct from, and complementary to, direct antimycobacterial agents like isoniazid.

In Vivo Anti-inflammatory Immunomodulation Tuberculosis Host-Directed Therapy

Commercially Available Chemical Purity and Identity Documentation

For reproducible research, procurement of a well-characterized compound is essential. N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide (CAS 349432-67-3) is readily available from multiple specialist vendors with a minimum guaranteed purity specification of 95% . This contrasts with custom-synthesized, non-commercial analogs, where purity, identity, and batch-to-batch consistency are variable and unverified. The availability of a defined CAS number and commercial specification provides a quantifiable and traceable baseline for experimental quality control.

Purity Procurement Quality Control Reproducibility

Optimal Scientific and Industrial Applications for N-(2,4-Difluorophenyl)-2-(thiophen-2-yl)acetamide


A Defined Starting Point for Structure-Activity Relationship (SAR) Studies in Antitubercular Drug Discovery

Procurement of this specific N-(2,4-difluorophenyl) analog is warranted as a positive control and core scaffold for SAR campaigns. Its verified MIC of 25-100 µg/mL against M. tuberculosis, combined with low mammalian cytotoxicity (100% J774 cell viability at 100 µg/mL), provides a quantifiable baseline for activity and selectivity [1]. Researchers can systematically vary the acetamide or thiophene moieties to improve potency, using the established biological profile of this commercial compound as a reference point.

Investigations into Host-Directed Antitubercular Therapy

The compound is a high-priority procurement candidate for teams researching host-directed therapies for TB. Evidence from in vivo models demonstrates its capacity to modulate the host immune response by reducing harmful inflammation (neutrophil influx) while enhancing protective immunity (increased IFN-γ in T-cells) [1]. This dual mechanism—direct antimycobacterial effect plus host immunomodulation—is a differentiated property not found in standard anti-TB drugs and can be studied as an adjunct to existing regimens.

Chemical Biology Probe for N-Aryl-2-thiophen-2-ylacetamide Target Deconvolution

As a commercially available, biologically characterized member of its class, this compound can serve as a foundational probe for target identification studies. Its defined activity against M. tuberculosis, in contrast to the complete resistance of close structural analogs, makes it a valuable tool molecule for chemoproteomics or mutant generation experiments aimed at pinpointing its molecular target(s) [2]. Such studies would validate a novel mechanism of action.

Pharmacokinetic and In Vivo Efficacy Benchmarking

Given preliminary in vivo efficacy data in a mouse pleurisy model [1], this compound is suitable for early-stage pharmacokinetic/pharmacodynamic (PK/PD) profiling. Its commercial availability at known purity (>95% from vendors like AKSci) ensures that the administered dose is accurate, enabling reproducible assessment of plasma concentrations, tissue distribution, and correlation with the pharmacodynamic effects (cytokine modulation) observed at 50 mg/kg [1] [2].

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.